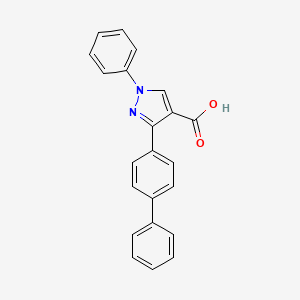
1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains phenyl groups, which are functional groups that consist of six carbon atoms attached in a hexagonal planar ring .
Molecular Structure Analysis
The molecular formula of this compound is C24H20N2O2 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains phenyl groups, which are aromatic rings of six carbon atoms .Scientific Research Applications
Experimental and Theoretical Studies
A study by İ. Yıldırım and F. Kandemir (2006) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols, resulting in N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. The reaction mechanisms were examined using RHF/3-21G and RHF/6-31G methods, contributing to the understanding of pyrazole derivatives' chemical properties (Yıldırım & Kandemir, 2006).
Structural and Spectral Investigations
S. Viveka et al. (2016) conducted combined experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting its biological significance. The study detailed the synthesis, characterization, and theoretical analysis, including DFT and TD-DFT methods, to understand its molecular properties (Viveka et al., 2016).
Hydrogen Bonding and Framework Structures
Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives by Asma et al. (2018) revealed complex hydrogen-bonded framework structures. This work underscores the significance of hydrogen bonding in constructing supramolecular architectures, which is crucial for designing new materials and drugs (Asma et al., 2018).
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl Carboxylates
A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates by B. Chandrakantha et al. (2013) explored their potential as non-linear optical (NLO) materials. The optical nonlinearity of these compounds was studied using the open-aperture z-scan technique, identifying candidates for optical limiting applications (Chandrakantha et al., 2013).
Antimicrobial Activity and Chitosan Schiff Bases
A. Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde. This study evaluated their antimicrobial activity against various bacteria and fungi, highlighting the role of pyrazole derivatives in developing new antimicrobial agents (Hamed et al., 2020).
properties
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-22(26)20-15-24(19-9-5-2-6-10-19)23-21(20)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXDNXZAXCIRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974320 |
Source


|
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
5880-54-6 |
Source


|
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2604531.png)
![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2604532.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2604533.png)


![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2604537.png)

![2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2604540.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604542.png)

![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2604546.png)
![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)

